[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile
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Description
[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile is a useful research compound. Its molecular formula is C29H25N5O4S and its molecular weight is 539.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Quinazoline derivatives have been synthesized through various methods, aiming to explore their biological activities. For example, the synthesis of quinazolinone and thiazoloquinazolinone derivatives has been reported, with preliminary pharmacological evaluations indicating a lack of antihypertensive activity for the synthesized compounds (Shiau et al., 1990). Another study focused on the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, revealing compounds with potent benzodiazepine receptor affinity, suggesting their potential as central nervous system (CNS) agents (Francis et al., 1991).
Chemical Transformations and Mechanistic Insights
Research on quinazoline derivatives also includes chemical transformations and mechanistic insights into their synthesis. For instance, the reactions of anthranilamide with isocyanates have led to the facile synthesis of oxazolo[2,3-b]quinazolin-5-one and its derivatives, showcasing a methodological advancement in quinazoline chemistry (Chern et al., 1988).
Biological Activities and Pharmacological Potential
The exploration of quinazoline derivatives for biological activities is a significant area of research. Compounds derived from quinazoline scaffolds have been evaluated for their alpha 1-adrenoceptor antagonistic and antihypertensive properties, indicating the potential for cardiovascular applications (Chern et al., 1993). Additionally, the photochemical synthesis of indazolo[3,2-b]quinazolines and their redox-switching properties have been studied, suggesting applications in materials science and molecular electronics (Li et al., 2015).
Properties
IUPAC Name |
2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O4S/c30-10-15-39-29-31-24-17-26-25(37-19-38-26)16-23(24)28(36)34(29)18-20-6-8-21(9-7-20)27(35)33-13-11-32(12-14-33)22-4-2-1-3-5-22/h1-9,16-17H,11-15,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTGVVRULKQDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC#N)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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